molecular formula C7H13BrClN3 B3007079 4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride CAS No. 1909317-34-5

4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B3007079
CAS No.: 1909317-34-5
M. Wt: 254.56
InChI Key: JFZMDFIPFPTCEM-UHFFFAOYSA-N
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Description

4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C7H13BrClN3 and its molecular weight is 254.56. The purity is usually 95%.
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Scientific Research Applications

  • Pyrazole Protection and Synthesis : The compound is used in the synthesis of pyrazole derivatives. Pollock and Cole (2014) described the use of tert-butylhydrazine hydrochloride in the preparation of tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighting its role in pyrazole protection and single-step preparation (Pollock & Cole, 2014).

  • Structural and Spectroscopic Characterization : Tamer et al. (2016) synthesized a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) and performed structural characterization using X-ray diffraction and spectroscopic characterization through various techniques. Their research also explored its nonlinear optical properties (Tamer et al., 2016).

  • Novel Synthesis Routes : Bobko et al. (2012) developed a novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, starting from potassium tricyanomethanide, highlighting the compound's role in facilitating versatile synthesis processes (Bobko et al., 2012).

  • Regioselectivity in Synthesis : Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating the role of tert-butylhydrazine hydrochloride in achieving high regioselectivity under certain reaction conditions (Martins et al., 2012).

  • Antibacterial Activity and Synthesis Design : Prasad (2021) explored the synthesis and antibacterial activity of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, suggesting the potential of such compounds in medicinal chemistry (Prasad, 2021).

  • Hydrogen-Bonded Structures and Molecular Interactions : Quiroga et al. (2013) reported the formation of sheets built from π-stacked hydrogen-bonded dimers in a compound related to 4-bromo-1-tert-butyl-1H-pyrazol-5-amine, indicating its significance in understanding molecular interactions (Quiroga et al., 2013).

  • Amination and Amidation in Organic Synthesis : Sergeev et al. (2005) studied the amination and amidation of bromine-containing heterocycles, including pyrazole derivatives, showcasing the importance of such processes in the synthesis of complex organic molecules (Sergeev et al., 2005).

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They can act as inhibitors of various enzymes and receptors, depending on their specific structure and functional groups .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with active sites of enzymes or receptors .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, bacterial infections, and more .

Result of Action

Given that pyrazole derivatives can have a wide range of biological activities , the effects of this compound could potentially include changes in enzyme activity, alterations in signal transduction pathways, or effects on cell proliferation and survival, among others.

Action Environment

The action, efficacy, and stability of 4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues. The compound is stored at a temperature of 4 degrees Celsius , indicating that it may be sensitive to higher temperatures.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

4-bromo-2-tert-butylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3.ClH/c1-7(2,3)11-6(9)5(8)4-10-11;/h4H,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZMDFIPFPTCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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